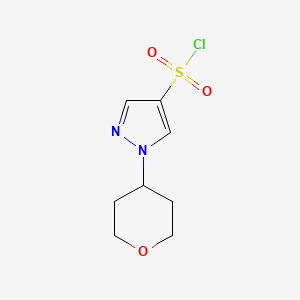

1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1340488-60-9

Cat. No.: VC2848153

Molecular Formula: C8H11ClN2O3S

Molecular Weight: 250.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340488-60-9 |

|---|---|

| Molecular Formula | C8H11ClN2O3S |

| Molecular Weight | 250.7 g/mol |

| IUPAC Name | 1-(oxan-4-yl)pyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H11ClN2O3S/c9-15(12,13)8-5-10-11(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2 |

| Standard InChI Key | LTPLOYIMKPBLRK-UHFFFAOYSA-N |

| SMILES | C1COCCC1N2C=C(C=N2)S(=O)(=O)Cl |

| Canonical SMILES | C1COCCC1N2C=C(C=N2)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Information

1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1340488-60-9) is an organic compound characterized by its pyrazole core with a sulfonyl chloride functional group at the 4-position and an oxane (tetrahydropyran) ring at the 1-position. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and versatility in various chemical reactions.

The key physical and chemical properties of the compound are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1340488-60-9 |

| Molecular Formula | C₈H₁₁ClN₂O₃S |

| Molecular Weight | 250.7 g/mol |

| IUPAC Name | 1-(oxan-4-yl)pyrazole-4-sulfonyl chloride |

| Physical State | Solid |

| Classification | Sulfonyl chloride, Heterocyclic compound |

Structural Identifiers

The structure of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride can be represented using various chemical notations, which are essential for database searching and structural analysis. These identifiers are presented in Table 2:

| Identifier Type | Value |

|---|---|

| SMILES | C1COCCC1N2C=C(C=N2)S(=O)(=O)Cl |

| Standard InChI | InChI=1S/C8H11ClN2O3S/c9-15(12,13)8-5-10-11(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2 |

| InChIKey | LTPLOYIMKPBLRK-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1N2C=C(C=N2)S(=O)(=O)Cl |

The molecular structure features a pyrazole ring with nitrogen atoms at positions 1 and 2, a sulfonyl chloride group (-SO₂Cl) at position 4, and an oxane ring linked to the nitrogen at position 1 .

Physical and Chemical Properties

Physical Properties

While specific physical property data for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride is limited in the literature, its properties can be inferred from its structure and related compounds:

The compound is likely to be a crystalline solid at room temperature, with moderate solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Like most sulfonyl chlorides, it is expected to have low water solubility but would undergo hydrolysis upon prolonged exposure to moisture.

Chemical Reactivity

The chemical reactivity of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride is primarily determined by the sulfonyl chloride functional group, which is highly reactive toward nucleophiles. Key reactions include:

-

Nucleophilic substitution with amines to form sulfonamides:

-

R-NH₂ + 1-(oxan-4-yl)-1H-pyrazole-4-SO₂Cl → 1-(oxan-4-yl)-1H-pyrazole-4-SO₂-NH-R + HCl

-

-

Reaction with alcohols to form sulfonate esters:

-

R-OH + 1-(oxan-4-yl)-1H-pyrazole-4-SO₂Cl → 1-(oxan-4-yl)-1H-pyrazole-4-SO₂-O-R + HCl

-

-

Hydrolysis in aqueous conditions to form sulfonic acids:

-

1-(oxan-4-yl)-1H-pyrazole-4-SO₂Cl + H₂O → 1-(oxan-4-yl)-1H-pyrazole-4-SO₃H + HCl

-

These reactions make the compound particularly valuable as a synthetic intermediate in the preparation of various sulfur-containing derivatives.

Applications in Organic Chemistry and Medicinal Research

Synthetic Applications

1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride serves as a versatile building block in organic synthesis, with several key applications:

-

Preparation of sulfonamides with potential biological activities

-

Synthesis of sulfonate esters as functional group protecting agents or leaving groups

-

Development of novel heterocyclic scaffolds for drug discovery

-

Creation of molecular libraries for structure-activity relationship studies

The compound's utility in organic synthesis is enhanced by the presence of the oxane ring, which can introduce favorable physicochemical properties such as improved solubility and metabolic stability to the resulting compounds.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride, particularly sulfonamides, may exhibit various biological activities:

-

Antimicrobial properties: Pyrazole-based sulfonamides have shown antibacterial and antifungal activities, as evidenced by studies on related compounds .

-

Enzyme inhibition: Sulfonamides derived from heterocyclic sulfonyl chlorides have demonstrated inhibition of various enzymes relevant to disease pathways.

-

Antioxidant activity: Pyrazole-containing sulfonamides have exhibited antioxidant properties in biological systems .

The versatility of the oxane and pyrazole moieties, combined with the reactivity of the sulfonyl chloride group, provides medicinal chemists with a valuable tool for creating diverse molecules with potential therapeutic applications.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide valuable context for understanding the properties and applications of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride:

| Compound | CAS Number | Molecular Formula | Structural Relationship |

|---|---|---|---|

| 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride | 1340488-60-9 | C₈H₁₁ClN₂O₃S | Reference compound |

| 1-ethyl-1H-pyrazole-4-sulfonyl chloride | 957514-21-5 | C₅H₇ClN₂O₂S | Replaces oxan-4-yl with ethyl group |

| 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | 1006487-19-9 | C₅H₄ClF₃N₂O₂S | Replaces oxan-4-yl with trifluoroethyl group |

| 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | C₉H₆ClNO₃S | Different heterocyclic system with benzene linker |

These analogs provide insight into how structural modifications affect reactivity, physical properties, and potential applications .

Structure-Activity Relationships

Comparing 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride with its structural analogs reveals several important structure-activity relationships:

-

Substituent at N-1 position: The oxane ring in 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride likely confers:

-

Increased water solubility compared to compounds with simple alkyl substituents

-

Enhanced metabolic stability in biological systems

-

Additional hydrogen bond acceptor capacity through the oxygen atom

-

-

Heterocyclic core: The pyrazole ring, compared to other heterocycles like oxazole:

-

Provides different electronic properties affecting the reactivity of the sulfonyl chloride

-

Offers additional sites for potential functionalization

-

Contributes to specific binding interactions in biological systems

-

These structure-activity relationships are crucial for designing derivatives with optimized properties for specific applications .

Research and Future Directions

Current Research Applications

Current research involving 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride and related compounds focuses on several areas:

-

Development of novel synthetic methodologies for efficient preparation of sulfonamide libraries

-

Investigation of pyrazole-based sulfonamides as enzyme inhibitors for therapeutic applications

-

Exploration of the biological activities of compounds containing the 1-(oxan-4-yl)-1H-pyrazole scaffold

-

Application in click chemistry approaches for bioconjugation and materials science

Future Research Directions

Future research on 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride may explore:

-

Development of more efficient and scalable synthetic routes for industrial production

-

Investigation of catalytic methods for selective functionalization of the pyrazole ring

-

Application in fragment-based drug discovery approaches

-

Exploration of novel applications in materials science, particularly in the development of functional polymers

-

Assessment of the compound's potential as a building block for creating PET imaging agents or targeted drug delivery systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume